methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate
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Overview
Description
Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Amidation: The triazole derivative is then subjected to amidation with 3-aminobenzoic acid to form the carboxamido group.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antifungal, and antibacterial agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Trazodone: An antidepressant with a triazole moiety.
Rufinamide: An antiepileptic drug with a triazole structure.
Uniqueness
Methyl 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate is unique due to its specific substitution pattern on the triazole ring and the presence of both methoxy and carboxamido groups. These structural features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-7-9-16(26-2)10-8-15)18(24)20-14-6-4-5-13(11-14)19(25)27-3/h4-11H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKBMTAMGCFTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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